Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate
Description
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with an oxygen atom in the 1-oxaspiro[2.6]nonane framework.
Properties
Molecular Formula |
C10H15ClO3 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-13-8(12)10(11)9(14-10)6-4-2-3-5-7-9/h2-7H2,1H3 |
InChI Key |
PHPMZBQZDQRQMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a spirocyclic alcohol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxo compound .
Scientific Research Applications
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes critical parameters for Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate and its analogs:
Key Observations:
- Chlorine vs.
- Steric Effects : Bulkier substituents (e.g., isopropyl in ) may hinder access to reactive sites, whereas smaller groups (methyl in ) offer lower steric hindrance.
- Heteroatom Variations : Replacement of oxygen with nitrogen (e.g., 7-azaspiro in ) introduces basicity and hydrogen-bonding capabilities, altering solubility and biological activity.
Physical and Spectral Data Gaps
- Crystallography: No single-crystal data exist for the target compound, but tert-butyl diazaspiro structures () reveal envelope conformations in spiro frameworks, suggesting similar flexibility.
- Spectroscopy : Methyl analogs are characterized via NMR and MS (), while the chlorine analog would show distinct ¹³C/¹H NMR shifts (~70–80 ppm for C-Cl).
Biological Activity
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered attention in biological and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H17ClO3
- Molecular Weight : 232.70 g/mol
- IUPAC Name : methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
- CAS Number : 1697967-07-9
This compound exhibits biological activity through its interaction with various molecular targets. The chlorine atom in its structure can participate in substitution reactions, allowing the compound to bind with enzymes or receptors, thereby altering their activity. This mechanism is critical for understanding its potential therapeutic effects and toxicity profiles.
Binding Affinity Studies
Research has shown that this compound interacts with specific receptors and enzymes, which is crucial for its biological activity. For instance, studies have indicated that compounds with similar spirocyclic structures exhibit varying affinities for adenosine receptors and opioid receptors, suggesting a potential for this compound in modulating these pathways.
| Compound | Target Receptor | Binding Affinity (K_i) |
|---|---|---|
| This compound | A3 Adenosine Receptor | μM range (exact value not specified) |
| Analogous Compound | δ-opioid receptor | μM range (exact value not specified) |
These binding studies are essential for predicting the compound's pharmacological effects and guiding further drug development efforts.
Case Studies
-
Therapeutic Applications : Preliminary studies have explored the use of this compound in therapeutic contexts, particularly in pain management and inflammation modulation due to its interaction with opioid receptors.
- Example: A study demonstrated that modifications to the compound enhanced its binding affinity to the δ-opioid receptor, suggesting potential analgesic properties.
- Toxicity Assessments : Understanding the safety profile of this compound is critical. Toxicity studies have indicated that while the compound shows promise in therapeutic applications, it requires careful evaluation of its side effects at different dosages.
Synthesis and Research Applications
The synthesis of this compound typically involves a multi-step process that includes the reaction of specific precursors under controlled conditions to optimize yield and purity.
Synthesis Overview
- Starting Materials : The synthesis often begins with commercially available spirocyclic compounds.
- Reagents Used : Common reagents include methyl chloroformate and catalysts to facilitate the reaction.
- Optimization : Conditions such as temperature and solvent choice are optimized to achieve high yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
